BenchChemオンラインストアへようこそ!

1-((4-Bromophenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine

Medicinal Chemistry Structure-Activity Relationship GlyT1 Inhibition

This sulfonylpyrrolidine is a strategic SAR probe with a 4-bromophenylsulfonyl motif and a 3-thienyl regioisomer, enabling systematic mapping of target binding pockets. Its bromine atom allows heavy-atom derivatization for X-ray crystallography and potential radiolabeling, capabilities absent in chloro or methoxy analogs. Use this well-defined 'fragment-grown' analog alongside its core fragment (CAS 136350-52-2) to quantitatively isolate the thiophene's binding free energy contribution. Secure this controlled variable for your next GlyT1, PIM kinase, or covalent inhibitor program.

Molecular Formula C14H14BrNO2S2
Molecular Weight 372.3
CAS No. 2185590-19-4
Cat. No. B2383684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((4-Bromophenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine
CAS2185590-19-4
Molecular FormulaC14H14BrNO2S2
Molecular Weight372.3
Structural Identifiers
SMILESC1CN(CC1C2=CSC=C2)S(=O)(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C14H14BrNO2S2/c15-13-1-3-14(4-2-13)20(17,18)16-7-5-11(9-16)12-6-8-19-10-12/h1-4,6,8,10-11H,5,7,9H2
InChIKeyWEKYVIMCHOCIMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((4-Bromophenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine (CAS 2185590-19-4): A Structurally Differentiated Pyrrolidine Sulfonamide Probe for Targeted Library Design


1-((4-Bromophenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine (CAS 2185590-19-4, molecular formula C14H14BrNO2S2, molecular weight 372.3) is a synthetic small molecule featuring a pyrrolidine core substituted at the 1-position with a 4-bromophenylsulfonyl group and at the 3-position with a thiophen-3-yl moiety . It belongs to the sulfonylpyrrolidine class, a scaffold extensively explored in patents for metabolic and neurological disorders [1]. As of April 2026, no primary research article or patent directly reports specific biological activity (e.g., IC50, Ki) for this exact compound, and the ZINC database entry (ZINC000103480483) confirms "no known activity for this compound" in ChEMBL 20 [2]. Its current value proposition lies in its well-defined structural differentiation from close analogs, making it a controlled variable for systematic structure-activity relationship (SAR) studies.

Why 1-((4-Bromophenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine Cannot Be Replaced by a Generic Pyrrolidine Sulfonamide


Within the pyrrolidine sulfonamide class, even minor structural modifications produce large differences in target engagement and selectivity. A systematic in-silico study of thirty 3,4-disubstituted pyrrolidine sulfonamides demonstrated that variations in aryl sulfonyl substituents and heterocyclic attachments at the pyrrolidine ring directly modulate GlyT1 binding affinity across a wide pKi range [1]. The Sanofi-Aventis patent on sulfonylpyrrolidines explicitly claims differential therapeutic utility based on the specific combination of R1 (aryl sulfonyl) and R2 (heterocycle/aryl) substituents [2]. Consequently, generic substitution—e.g., replacing the 4-bromophenylsulfonyl group with a 4-chlorophenylsulfonyl or 3-methoxybenzenesulfonyl group, or shifting the thiophene attachment from the 3- to the 2-position—is predicted to yield different binding profiles, physicochemical properties, and biological outcomes. This compound provides a defined, bromine-containing entry point for SAR exploration that its analogs cannot replicate.

Quantitative Differentiation Evidence for 1-((4-Bromophenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine vs. Closest Analogs


Structural Uniqueness: Thiophen-3-yl vs. Thiophen-2-yl Regioisomer and Its Predicted Impact on Target Binding Topology

The target compound bears a thiophen-3-yl group at the pyrrolidine 3-position. The direct positional isomer, 1-((4-bromophenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine (same molecular formula, same molecular weight), differs only in the attachment point of the thiophene ring. In the broader class of 3,4-disubstituted pyrrolidine sulfonamides evaluated as GlyT1 inhibitors, the spatial orientation of the heterocyclic substituent is a critical determinant of binding pocket complementarity, as demonstrated by the experimentally measured pKi variation across thirty analogs [1]. The 3-thienyl orientation directs the sulfur atom into a different region of the binding site compared to the 2-thienyl orientation, a difference known to alter hydrogen-bonding and hydrophobic packing interactions in pyrrolidine-based inhibitors [2]. This regioisomeric distinction forms the basis for selecting the 3-thienyl variant as a SAR probe when exploring vector-dependent binding hypotheses.

Medicinal Chemistry Structure-Activity Relationship GlyT1 Inhibition

Halogen-Dependent Differentiation: 4-Bromophenyl vs. 4-Chlorophenyl Sulfonyl Substituent and Its Effect on Molecular Properties Relevant to Binding and Pharmacokinetics

The 4-bromophenylsulfonyl group distinguishes this compound from the corresponding 4-chlorophenyl analog (1-((4-chlorophenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine). Bromine is larger (van der Waals radius: Br 1.85 Å vs. Cl 1.75 Å), more polarizable, and capable of forming stronger halogen bonds [1]. In sulfonamide-containing heterocyclic series, halo-substitution (Br vs. Cl vs. F) has been shown to differentially affect both antimicrobial potency and HMG-CoA reductase inhibitory scores in silico [2]. Specifically, bromo-substituted sulfonamides in related series demonstrated distinct activity profiles from their chloro counterparts [2]. The bromine atom also provides a synthetic handle for further derivatization (e.g., Suzuki coupling, Buchwald-Hartwig amination) and a heavy-atom label for X-ray crystallographic phasing, features absent in the chloro analog.

Medicinal Chemistry Halogen Bonding Physicochemical Properties

Differentiation from Methoxy Analog: Electron-Withdrawing 4-Bromophenylsulfonyl vs. Electron-Donating 3-Methoxybenzenesulfonyl

The 3-methoxybenzenesulfonyl analog (CAS 2185589-85-7; 1-(3-methoxybenzenesulfonyl)-3-(thiophen-3-yl)pyrrolidine) replaces the electron-withdrawing 4-bromophenylsulfonyl group with an electron-donating 3-methoxyphenylsulfonyl group. The Hammett substituent constant (σp) for Br is +0.23 (electron-withdrawing), while σm for OCH3 is +0.12 (weakly electron-withdrawing at the meta position, but the methoxy group is electron-donating by resonance) [1]. This electronic difference alters the sulfonamide group's acidity, hydrogen-bond acceptor strength, and the overall electrostatic potential surface of the molecule. In the 3,4-disubstituted pyrrolidine sulfonamide GlyT1 inhibitor series, aryl sulfonyl electronic properties directly influenced inhibitory potency [2]. The bromo compound thus offers a distinct electronic profile from the methoxy analog, providing an orthogonal SAR data point for mapping electronic requirements of a target binding site.

Medicinal Chemistry Electronic Effects Enzyme Inhibition

Scaffold Completeness: Differentiation from the Des-Thiophenyl Analog 1-(4-Bromophenylsulfonyl)pyrrolidine

The simplest comparator retaining the 4-bromophenylsulfonyl-pyrrolidine core is 1-(4-bromophenylsulfonyl)pyrrolidine (CAS 136350-52-2, MW 290.18, C10H12BrNO2S). This analog lacks the thiophen-3-yl substituent entirely [1]. The target compound (MW 372.3) adds the thiophen-3-yl group, increasing molecular weight by ~82 Da, rotatable bond count by at least 1, and topological polar surface area (the comparator tPSA = 45.8 Ų [1]; the target compound is predicted to have a larger tPSA due to the thiophene sulfur). The addition of the thiophene ring introduces an aromatic sulfur atom capable of participating in sulfur-π interactions, CH-π interactions, and potential metabolic oxidation sites, none of which are available in the des-thiophenyl analog. In fragment-based drug discovery, this represents a 'fragment growth' vector: the des-thiophenyl compound can serve as a core fragment, and the target compound as the corresponding 'grown' analog for assessing the contribution of the thiophene moiety to binding affinity.

Medicinal Chemistry Fragment-Based Drug Discovery Molecular Complexity

Predicted Target Engagement Profile from SEA: Novel Putative Target Space Differentiated from Known Pyrrolidine Sulfonamide Pharmacophores

The Similarity Ensemble Approach (SEA) prediction for ZINC000103480483 (the target compound) against ChEMBL 20 annotated targets returned PIM2 (serine/threonine-protein kinase pim-2), CISD1, AKR1B1 (aldose reductase), PIM1, and ESRRA (steroid hormone receptor ERR1) as the top predicted targets, with maximum Tanimoto coefficients (Max Tc) ranging from 40-44 [1]. Notably, the known pyrrolidine sulfonamide pharmacophores in the patent and primary literature are primarily directed toward GlyT1 [2], mGlu receptors [3], and metabolic targets (Sanofi-Aventis patent [4]). The SEA-predicted PIM1/PIM2 kinase and aldose reductase (AKR1B1) target space is distinct from these established pyrrolidine sulfonamide targets, suggesting that the specific combination of 4-bromophenylsulfonyl and thiophen-3-yl substituents may access novel biological target space not explored by existing pyrrolidine sulfonamide probes.

Computational Drug Discovery Target Prediction Kinase Inhibition

Recommended Procurement Scenarios: When 1-((4-Bromophenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine Outperforms Generic Alternatives


Systematic Structure-Activity Relationship (SAR) Studies on Pyrrolidine Sulfonamide GlyT1 or Kinase Inhibitors Requiring a Bromine-Containing Reference Compound

For medicinal chemistry teams building SAR tables around the 3,4-disubstituted pyrrolidine sulfonamide scaffold (as in the GlyT1 inhibitor series by Wang et al. [1]), this compound serves as a defined bromophenyl-thienyl reference point. Its bromine atom enables future radiolabeling (e.g., ⁷⁶Br) or heavy-atom derivatization for X-ray crystallography—capabilities absent in chloro, methoxy, or unsubstituted phenyl analogs. The thiophen-3-yl (vs. 2-yl) regioisomer provides a specific vector for probing spatial constraints in the target binding pocket.

Computational Target Prediction Follow-Up: Screening Against PIM1/PIM2 Kinases or Aldose Reductase (AKR1B1)

The SEA predictions for ZINC000103480483 rank PIM2, PIM1, and AKR1B1 among the top predicted targets [2]. Research groups investigating PIM kinase inhibitors or aldose reductase inhibitors can procure this compound as a structurally novel starting point for biochemical screening. The availability of the 4-chlorophenyl, 3-methoxybenzenesulfonyl, and des-thiophenyl analogs as parallel screening controls enables rapid determination of whether the bromine and thiophene substituents are pharmacophoric for any observed activity.

Synthetic Methodology Development Leveraging the Aryl Bromide as a Cross-Coupling Handle

The 4-bromophenyl group is a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig). Organic chemistry groups developing new coupling methodologies or constructing focused libraries can use this compound as a substrate for diversification, generating arrays of analogs with varied aryl, alkynyl, or amino substituents at the 4-position of the phenyl ring . The thiophene moiety remains intact during these transformations, preserving the 3-thienyl vector.

Fragment Growth Validation Using the Des-Thiophenyl Analog as a Baseline

Fragment-based drug discovery programs can employ 1-(4-bromophenylsulfonyl)pyrrolidine (CAS 136350-52-2, MW 290.18, tPSA 45.8 Ų) as a core fragment and this target compound (MW 372.3) as the corresponding 'fragment-grown' analog [3]. By measuring binding affinity (e.g., SPR, ITC, or enzymatic assay) for both compounds against a target of interest, researchers can quantitatively isolate the contribution of the thiophen-3-yl group to binding free energy (ΔΔG), guiding further optimization.

Quote Request

Request a Quote for 1-((4-Bromophenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.